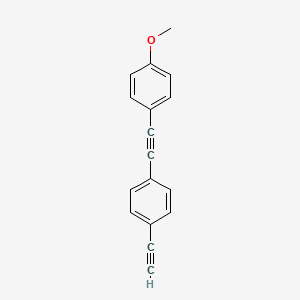

![molecular formula C13H15ClFNO4S B1298596 1-{[(3-Chloro-4-fluorophenyl)sulfonyl]amino}cyclohexanecarboxylic acid CAS No. 690646-08-3](/img/structure/B1298596.png)

1-{[(3-Chloro-4-fluorophenyl)sulfonyl]amino}cyclohexanecarboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of cyclohexanecarboxylic acid derivatives can involve various routes, including decoloring with active carbon, acidifying with inorganic acids, and crystallization from crude salts, as seen in the preparation of 1-sulfonic acid cyclohexane carboxylic acid . Although the specific synthesis of 1-{[(3-Chloro-4-fluorophenyl)sulfonyl]amino}cyclohexanecarboxylic acid is not detailed, the methods used for related compounds suggest that a multi-step synthesis involving protection, functionalization, and purification steps could be employed.

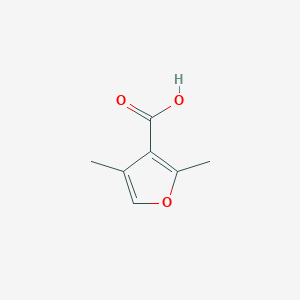

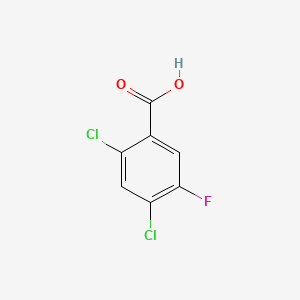

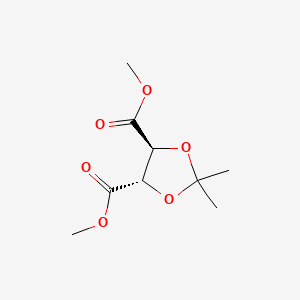

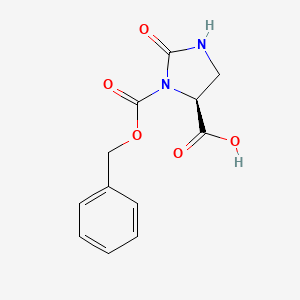

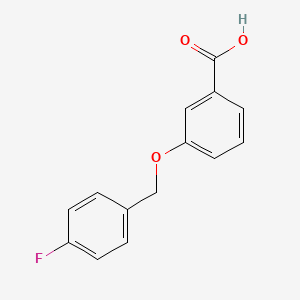

Molecular Structure Analysis

The molecular structure of cyclohexanecarboxylic acid derivatives can be confirmed using spectroscopic techniques such as IR, 1H NMR, and 13C NMR . These techniques provide information about the functional groups present and the overall molecular framework. For the compound , similar analytical methods would likely confirm the presence of the sulfonyl and amino groups attached to the cyclohexanecarboxylic acid core.

Chemical Reactions Analysis

Cyclohexanecarboxylic acid derivatives can undergo various chemical reactions. For instance, the Dieckmann-type cyclization is a key step in synthesizing certain antibacterial agents with a naphthyridine carboxylic acid core . Displacement reactions with amines such as pyrrolidine and piperidine can lead to the formation of new derivatives . The compound of interest may also undergo similar reactions, particularly those involving the sulfonyl group, which is a good leaving group and can be displaced by nucleophiles.

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclohexanecarboxylic acid derivatives can vary based on their conformation and ionization state. For example, trans-1,2- and cis-1,3-cyclohexanedicarboxylic acids show strong preferences for the diequatorial (ee) conformation in water and DMSO, except for certain ionized forms . The ionization state can also affect the possibility of intramolecular hydrogen bonding, which in turn influences solubility and reactivity . The physical and chemical properties of 1-{[(3-Chloro-4-fluorophenyl)sulfonyl]amino}cyclohexanecarboxylic acid would likely be influenced by the electron-withdrawing effects of the sulfonyl and fluorine groups, as well as the potential for intramolecular interactions.

Applications De Recherche Scientifique

Molecular Structure and Properties

Research has led to the development of compounds structurally related to 1-{[(3-Chloro-4-fluorophenyl)sulfonyl]amino}cyclohexanecarboxylic acid, focusing on their molecular behavior and interactions. For example, sulfonamide derivatives of tranexamic acid were synthesized, demonstrating the potential of these compounds for detailed structural and interaction analysis through crystallography and hydrogen bonding studies (Ashfaq et al., 2016).

Catalysis and Chemical Synthesis

Sulfonated compounds, including those related to 1-{[(3-Chloro-4-fluorophenyl)sulfonyl]amino}cyclohexanecarboxylic acid, have been explored for their catalytic applications. A novel nanosized N-sulfonated Brönsted acidic catalyst was introduced for the synthesis of polyhydroquinoline derivatives, highlighting the efficiency of these materials in catalysis under solvent-free conditions (Goli-Jolodar et al., 2016).

Advanced Materials and Polymer Science

The synthesis and characterization of sulfonated block copolymers containing fluorenyl groups, for instance, have demonstrated significant potential for fuel-cell applications. These materials exhibit high proton conductivity and mechanical properties, making them suitable for use in energy technologies (Bae et al., 2009).

Optical Imaging and Cancer Detection

In the field of biomedical research, sulfonated compounds related to 1-{[(3-Chloro-4-fluorophenyl)sulfonyl]amino}cyclohexanecarboxylic acid have been used in the development of water-soluble near-infrared dyes for cancer detection. These dyes demonstrate enhanced quantum yield and stability, making them promising for optical imaging applications (Pham et al., 2005).

Propriétés

IUPAC Name |

1-[(3-chloro-4-fluorophenyl)sulfonylamino]cyclohexane-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15ClFNO4S/c14-10-8-9(4-5-11(10)15)21(19,20)16-13(12(17)18)6-2-1-3-7-13/h4-5,8,16H,1-3,6-7H2,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHMNTFYHXUBTJX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(C(=O)O)NS(=O)(=O)C2=CC(=C(C=C2)F)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClFNO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70359577 |

Source

|

| Record name | 1-{[(3-chloro-4-fluorophenyl)sulfonyl]amino}cyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70359577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.78 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-{[(3-Chloro-4-fluorophenyl)sulfonyl]amino}cyclohexanecarboxylic acid | |

CAS RN |

690646-08-3 |

Source

|

| Record name | 1-{[(3-chloro-4-fluorophenyl)sulfonyl]amino}cyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70359577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(4-Fluoroanilino)-4-methyl-1,3-thiazol-5-yl]-1-ethanone](/img/structure/B1298514.png)

![4-[(E)-2-Nitroethenyl]phenol](/img/structure/B1298544.png)